methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate
Description
This compound features a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1 and a methyl group at position 4. The triazole is linked via an amide bond to a 4,5-dimethoxybenzoate ester (Figure 1). Such structural motifs are common in medicinal and agrochemical research due to their versatility in intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5/c1-11-18(23-24-25(11)15-8-6-5-7-13(15)21)19(26)22-14-10-17(29-3)16(28-2)9-12(14)20(27)30-4/h5-10H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOSRDQWXDZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Amidation: The triazole ring is then coupled with an amine to form the amido linkage.
Esterification: Finally, the dimethoxybenzoate moiety is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and fluorophenyl group could play key roles in binding to these targets, influencing pathways involved in inflammation, cell proliferation, or other processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key analogs is summarized in Table 1.
Table 1: Structural Comparison with Analogs
*Calculated formula based on structural features.
Key Observations:
- Triazole vs. Indazole/Thiazole Cores: The target compound’s 1,2,3-triazole core differs from thiazole () or indazole () backbones, which influence electronic properties and binding affinities. Triazoles are known for hydrogen bonding and metabolic stability .
- Fluorine Positioning : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in and . Ortho-substitution may sterically hinder interactions compared to para-substitution, impacting biological activity .
- Benzoate Ester : Unlike the thiazole-carboxamide in L102-1489 (), the benzoate ester in the target compound may enhance solubility but reduce membrane permeability compared to alkyl chains .
Biological Activity
Methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources of literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The triazole moiety is particularly significant due to its role in biological activity. The compound can be synthesized through a reaction involving 2-fluorophenyl derivatives and amide formation techniques.
Example Synthesis Pathway:
-
Starting Materials :
- 2-Fluorophenyl-5-methyl-1H-1,2,3-triazole
- Dimethoxybenzoic acid derivatives
- Coupling agents (e.g., EDC or DCC)
-
Reaction Conditions :
- Solvent: Typically DMF or DMSO
- Temperature: Reflux for several hours
-
Characterization :
- Spectroscopic methods such as NMR and mass spectrometry are used for confirmation of structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies. The compound exhibits significant antiproliferative effects against a range of cancer cell lines.
Antitumor Activity
Research indicates that this compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies have shown that treatment with the compound leads to G2/M phase arrest in cancer cells such as HeLa and Jurkat cells .
- Apoptosis Induction : Mechanistic studies reveal that the compound activates caspase pathways and induces mitochondrial depolarization, leading to increased reactive oxygen species (ROS) generation .
In Vitro Studies
In vitro assays have demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| Jurkat | 15 | G2/M phase arrest |
| MCF7 | 12 | ROS generation |
These findings suggest that this compound has promising potential as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the biological implications of triazole derivatives similar to this compound:
- Antiproliferative Effects : A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds with similar structural motifs showed enhanced activity compared to traditional chemotherapeutics .
- Mechanistic Insights : Detailed mechanistic studies indicated that triazole compounds could disrupt microtubule dynamics and inhibit tubulin polymerization, leading to cell cycle arrest .
- Potential for Vascular Disruption : Some derivatives demonstrated antivascular properties by inducing changes in endothelial cell morphology and inhibiting angiogenesis in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
